molecular formula C16H21FN2O3 B7851663 Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate

Cat. No. B7851663
M. Wt: 308.35 g/mol
InChI Key: IAZLGZXRASVPKX-UHFFFAOYSA-N
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Patent
US09187430B2

Procedure details

4-Fluorobenzoic acid (6b) (7 g, 50 mmol) was dissolved in dichloromethane (100 mL), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (10.5 g, 55 mmol), triethylamine (7.7 mL, 55 mmol) and 1-hydroxy-7-azabenzotriazole (HOAt) (7.5 g, 55 mmol) were added successively, stirred for half an hour at room temperature, and then 1-tertbutoxycarbonylpiperazine (6a) (10.2 g, 55 mmol) was added and stirred overnight. On the next day, water was added to quench the reaction. The reaction solution was washed successively with 50 mL saturated sodium bicarbonate solution and saturated sodium chloride solution for three times, the organic phases were concentrated to give 1-tertbutoxycarbonyl-4-(4-fluorobenzoyl)piperazine (6c), 14.8 g white solid (yield 96%). ESI-MS m/z calculated for: 308.15. found: 309.25 [M+H]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl.CN(C)CCCN=C=NCC.C(N(CC)CC)C.ON1C2N=CC=CC=2N=N1.[C:40]([O:44][C:45]([N:47]1[CH2:52][CH2:51][NH:50][CH2:49][CH2:48]1)=[O:46])([CH3:43])([CH3:42])[CH3:41]>ClCCl.O>[C:40]([O:44][C:45]([N:47]1[CH2:52][CH2:51][N:50]([C:6](=[O:8])[C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:10][CH:9]=2)[CH2:49][CH2:48]1)=[O:46])([CH3:43])([CH3:41])[CH3:42] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.5 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The reaction solution was washed successively with 50 mL saturated sodium bicarbonate solution and saturated sodium chloride solution for three times
CONCENTRATION
Type
CONCENTRATION
Details
the organic phases were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC=C(C=C1)F)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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